molecular formula C13H16N2O2S B14404599 N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N'-(2-methylphenyl)urea CAS No. 88258-72-4

N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N'-(2-methylphenyl)urea

Cat. No.: B14404599
CAS No.: 88258-72-4
M. Wt: 264.35 g/mol
InChI Key: ZNEKEDFIRJEBMS-UHFFFAOYSA-N
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Description

N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both an oxathiin ring and a urea moiety, suggests potential biological activity and industrial utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea typically involves the reaction of 2-methylphenyl isocyanate with a suitable oxathiin derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The oxathiin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be investigated for therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. They might serve as lead compounds for the development of new drugs with specific biological activities.

Industry

In the industrial sector, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea could be used in the formulation of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxathiin ring and urea moiety could play crucial roles in binding to molecular targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylphenyl)-N’-(2-methylphenyl)urea: Lacks the oxathiin ring, which may result in different biological activity.

    N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(phenyl)urea: Similar structure but with a different aromatic substituent.

Uniqueness

N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea is unique due to the presence of both the oxathiin ring and the urea moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88258-72-4

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

1-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)-3-(2-methylphenyl)urea

InChI

InChI=1S/C13H16N2O2S/c1-9-5-3-4-6-11(9)14-13(16)15-12-10(2)17-7-8-18-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16)

InChI Key

ZNEKEDFIRJEBMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(OCCS2)C

Origin of Product

United States

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